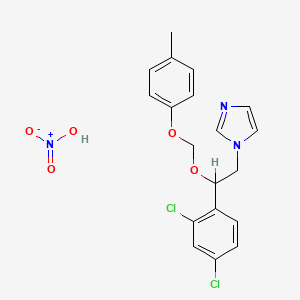
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methylphenoxy groups, suggests potential for significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Etherification: The next step is the etherification of the dichlorophenyl intermediate with 4-methylphenol to form the 4-methylphenoxy derivative.
Imidazole Ring Formation: The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Nitration: Finally, the compound is nitrated to form the nitrate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in antifungal or antibacterial treatments.
Industry: Use in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets might include cytochrome P450 enzymes, ion channels, or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole: Lacks the 4-methylphenoxy group, potentially altering its biological activity.
1-(2-(2,4-Dichlorophenyl)-2-((4-chlorophenoxy)methoxy)ethyl)-1H-imidazole: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and methylphenoxy groups in 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate makes it unique, potentially offering a combination of properties not found in other similar compounds. This could result in distinct biological activities or applications in various fields.
Eigenschaften
CAS-Nummer |
71821-03-9 |
|---|---|
Molekularformel |
C19H19Cl2N3O5 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-methylphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c1-14-2-5-16(6-3-14)24-13-25-19(11-23-9-8-22-12-23)17-7-4-15(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
SXWUZWLRPXHQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


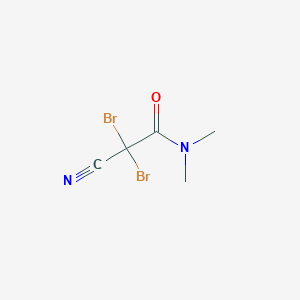
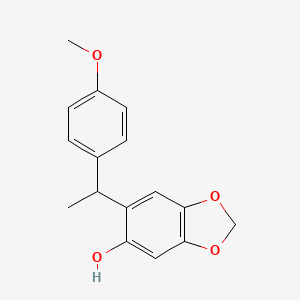
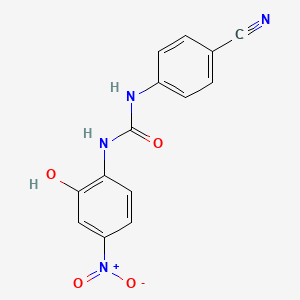
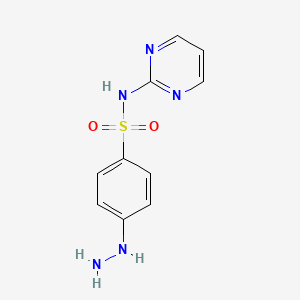
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

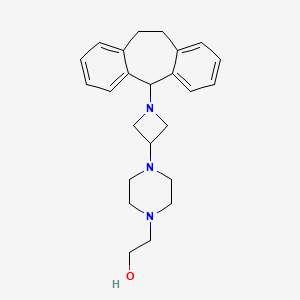
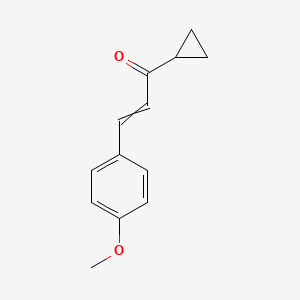
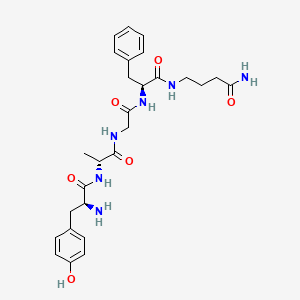

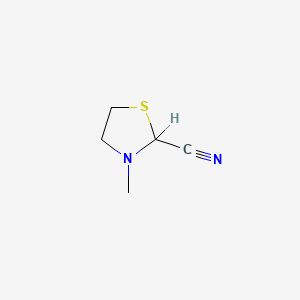
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
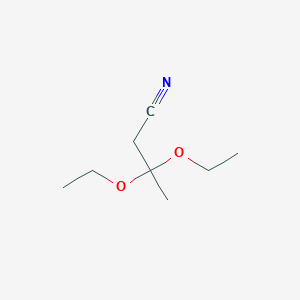
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
